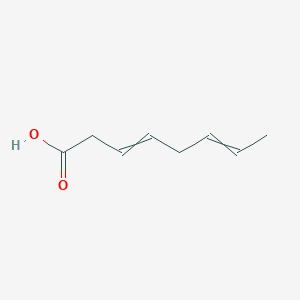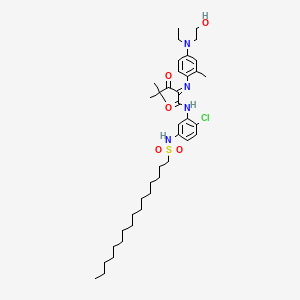
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to different proteins, enzymes, or receptors, potentially modulating their activity. This can lead to changes in cellular processes, making it useful for therapeutic or research purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanamide derivatives: Compounds with similar core structures but different substituents.
Sulfonyl amides: Compounds containing the sulfonyl amide functional group.
Imines: Compounds with the imine functional group.
Uniqueness
Pentanamide, N-(2-chloro-5-((hexadecylsulfonyl)amino)phenyl)-2-((4-(ethyl(2-hydroxyethyl)amino)-2-methylphenyl)imino)-4,4-dimethyl-3-oxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
66037-08-9 |
|---|---|
Molekularformel |
C40H63ClN4O5S |
Molekulargewicht |
747.5 g/mol |
IUPAC-Name |
N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-2-[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C40H63ClN4O5S/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-21-28-51(49,50)44-32-22-24-34(41)36(30-32)43-39(48)37(38(47)40(4,5)6)42-35-25-23-33(29-31(35)3)45(8-2)26-27-46/h22-25,29-30,44,46H,7-21,26-28H2,1-6H3,(H,43,48) |
InChI-Schlüssel |
XBWGLHVUPICTPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(=NC2=C(C=C(C=C2)N(CC)CCO)C)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


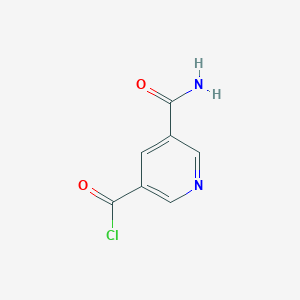
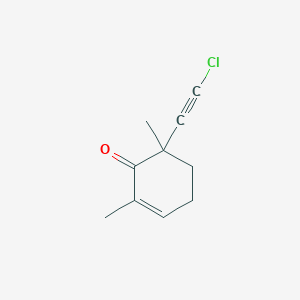
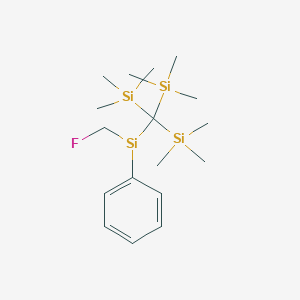
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)

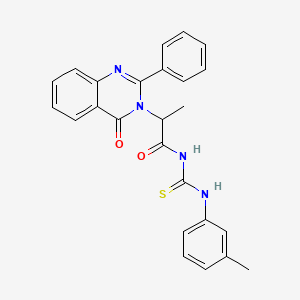
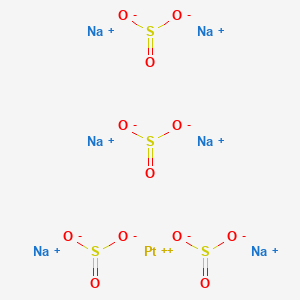
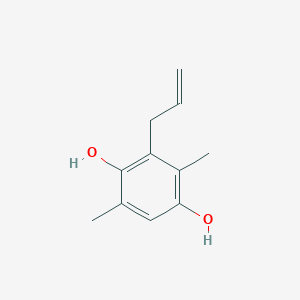

![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
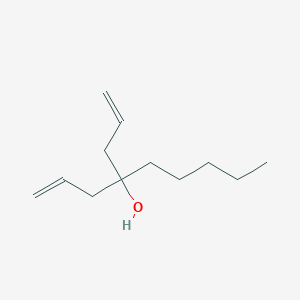
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
